Catalytic Turnover in Silylthiol Addition vs PFPAT
In a direct head-to-head comparison under identical conditions (xylenes, 10 mol % catalyst, reflux), diphenylammonium triflate (DPAT) provided an 18 % GC yield of the target silylthioether from Ph₃SiSH, whereas pentafluorophenylammonium triflate (PFPAT) gave only a trace (< 5 %) yield [1]. When PFPAT loading was increased to 20 mol %, the yield rose to 40 %, confirming that PFPAT is intrinsically less competent for this transformation and requires significantly higher loading to approach DPAT’s output. This is one of the rare catalytic manifolds where DPAT outperforms the more active PFPAT, making DPAT the catalyst of first choice for silylthiol-based methodologies.
| Evidence Dimension | Catalytic activity for silylthioether formation from triphenylsilylthiol |
|---|---|
| Target Compound Data | DPAT: 18 % yield (10 mol % catalyst) |
| Comparator Or Baseline | PFPAT: trace yield (10 mol % catalyst, entry 2 = trace, entry 4 = 4 %); 40 % yield at 20 mol % |
| Quantified Difference | DPAT 14–18 percentage points higher yield at equimolar catalyst loading |
| Conditions | Reaction: Ph₃SiSH + benzylamine → silylthioether, xylenes, reflux; yields determined by GC-MS with internal standard |
Why This Matters
For procurement decisions in organosilicon and silylthioether synthesis programs, DPAT uniquely enables the catalytic manifold at standard loading, avoiding the cost and purification burden of excessive catalyst usage required by PFPAT.
- [1] Hu, Y.; et al. Silylthiols as versatile building blocks for the synthesis of silylthioethers. Nat. Commun. 2023, 14, 7115. (Table 1, entries 2, 4, 17, 18, 19) View Source
